4-hydroxy-N-(pyridin-3-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-3-9(4-6-11)12(16)14-10-2-1-7-13-8-10/h1-8,15H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCQSOGHIMWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Hydroxy N Pyridin 3 Yl Benzamide
Retrosynthetic Analysis of the 4-hydroxy-N-(pyridin-3-yl)benzamide Scaffold
A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the amide bond. This C-N bond cleavage simplifies the target molecule into two readily available precursors: 4-hydroxybenzoic acid and 3-aminopyridine. This approach is the most common and direct strategy for the synthesis of N-aryl benzamides.
The forward synthesis, therefore, involves the formation of an amide bond between the carboxyl group of 4-hydroxybenzoic acid and the amino group of 3-aminopyridine. The primary challenge in this synthesis is the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Development of Novel Synthetic Pathways for the Target Compound
The synthesis of this compound primarily revolves around the efficient formation of the amide linkage. Researchers have explored various strategies to achieve this, from classical methods to more modern and sustainable approaches.
Exploration of Amide Bond Formation Strategies
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to equilibrium issues. bohrium.com To overcome this, several strategies have been developed to activate the carboxylic acid.
One common approach is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, by reacting it with reagents like thionyl chloride or oxalyl chloride. ucl.ac.uksemanticscholar.org The resulting acyl chloride readily reacts with the amine to form the amide. However, these chlorinating agents are often hazardous and produce corrosive byproducts. semanticscholar.org
A widely used alternative is the use of coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium or phosphonium (B103445) salts such as HATU and PyBOP. ucl.ac.uk The use of such reagents often leads to high yields but can generate significant amounts of waste, impacting the atom economy of the reaction. bohrium.com
Investigation of Precursor Functionalization and Derivatization
The primary precursors for the synthesis of this compound are 4-hydroxybenzoic acid and 3-aminopyridine. These starting materials are commercially available and relatively inexpensive.
Optimization of Reaction Conditions and Reagent Selection
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of solvent, temperature, and the specific coupling agent and base used.
For amide bond formation, solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) are frequently used due to their ability to dissolve a wide range of reactants. ucl.ac.uk However, there is a growing trend towards the use of greener and less hazardous solvents.
The selection of the coupling reagent and any additives can significantly impact the reaction's success. For example, the addition of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling process. The sequence of reagent addition can also be critical, as demonstrated in amidation reactions mediated by triphenylphosphine (B44618) and iodine, where adding the base at a specific point prevents the formation of undesired acid anhydrides. rsc.org
| Coupling Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| HBTU | DIPEA | DMF | Room Temp | Good | cbijournal.com |
| PPh3/I2 | Triethylamine | CH2Cl2 | Room Temp | High | rsc.org |
| T3P | Pyridine (B92270) | N/A | N/A | General | organic-chemistry.org |
Stereoselective Synthesis Approaches for Analogous Chiral Derivatives (if applicable)
While this compound itself is not chiral, the development of stereoselective methods for the synthesis of its chiral analogs is an area of significant interest, particularly for applications in medicinal chemistry. Chiral N-arylbenzamides are present in a number of biologically active molecules. researchgate.netresearchgate.net
Asymmetric synthesis of chiral α-arylbenzamides has been achieved through methods like nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides. researchgate.netresearchgate.net This approach utilizes a chiral bisimidazoline (BIm) ligand to control the stereochemistry of the reaction, leading to the formation of enantioenriched products. Other approaches to chiral amides include the use of chiral reagents or catalysts in aldol (B89426) reactions and other C-C bond-forming reactions to construct chiral backbones that can then be converted to the desired amide. acs.org While these methods have not been specifically reported for the synthesis of chiral derivatives of this compound, they represent viable strategies that could be adapted for this purpose.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of these widely used reactions. rsc.org Key areas of focus include improving atom economy, using safer solvents, and developing catalytic methods. bohrium.com
For the synthesis of this compound, moving away from stoichiometric activating agents and coupling reagents towards catalytic methods is a primary goal of green chemistry. ucl.ac.uk Catalytic direct amidation, where the carboxylic acid and amine react directly in the presence of a catalyst, is a highly attractive but challenging approach. Boric acid has been explored as a simple and readily available catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. semanticscholar.org Another promising avenue is the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent, which allows for efficient and sustainable amide synthesis with easy catalyst recovery. acs.org
Biocatalysis, using enzymes to catalyze amide bond formation, represents another green alternative. rsc.org Although not yet specifically reported for this compound, this approach offers the potential for high selectivity and mild reaction conditions.
The choice of solvent is another important consideration. Efforts are being made to replace hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives. ucl.ac.uk Solvent-free reaction conditions, where the reactants are heated directly, offer an ideal solution by completely eliminating solvent waste. semanticscholar.org
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy N Pyridin 3 Yl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 4-hydroxy-N-(pyridin-3-yl)benzamide.
In the ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound, the aromatic protons of the 4-hydroxybenzoyl group typically appear as two doublets in the range of δ 6.8-7.9 ppm. The protons on the pyridin-3-yl ring exhibit characteristic shifts, with the proton at position 2 often being the most deshielded. The amide proton (N-H) and the hydroxyl proton (O-H) usually present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed in the downfield region, around δ 165-170 ppm. The carbon atoms of the aromatic rings resonate in the range of δ 114-161 ppm, with the carbon bearing the hydroxyl group showing a characteristic upfield shift compared to the other oxygen-linked aromatic carbon.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amide (C=O) | - | ~165.1 |
| C (pyridin-3-yl, C2) | ~8.36 (d) | ~147.6 |
| C (pyridin-3-yl, C4) | ~7.80 (m) | ~129.8 |
| C (pyridin-3-yl, C5) | ~7.22 (m) | ~123.3 |
| C (pyridin-3-yl, C6) | ~8.36 (d) | ~139.5 |
| C (benzoyl, C1) | - | ~125.5 |
| C (benzoyl, C2, C6) | ~7.84 (d) | ~129.7 |
| C (benzoyl, C3, C5) | ~6.84 (d) | ~114.9 |
| C (benzoyl, C4) | - | ~160.5 |
| Amide (N-H) | ~10.06 (s) | - |
| Hydroxyl (O-H) | ~9.95 (br s) | - |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For instance, correlations would be observed between the coupled protons on both the pyridinyl and benzoyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the 4-hydroxybenzoyl and pyridin-3-yl fragments across the amide bond. For example, a correlation between the amide proton and the carbonyl carbon, as well as with carbons of the pyridinyl ring, would confirm the N-linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the preferred conformation of the molecule in solution, for example, the relative orientation of the two aromatic rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, several key absorption bands are expected. The N-H stretching vibration of the amide group typically appears as a sharp band around 3300 cm⁻¹. The O-H stretching of the phenolic hydroxyl group is usually observed as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide I band is a strong and characteristic absorption, typically found around 1640-1680 cm⁻¹. The C-N stretching and N-H bending (amide II band) vibrations occur in the 1550-1510 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. The C-O stretching of the phenol (B47542) group is expected around 1260 cm⁻¹. vulcanchem.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | ~3300 |
| Hydroxyl (O-H) | Stretching | 3400-3200 (broad) |
| Amide (C=O) | Stretching (Amide I) | 1640-1680 |
| Aromatic C=C | Stretching | 1600-1450 |
| Amide (C-N/N-H) | Stretching/Bending (Amide II) | 1550-1510 |
| Phenol (C-O) | Stretching | ~1260 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₂H₁₀N₂O₂. Techniques like electrospray ionization (ESI) are commonly used, which would typically show a prominent peak for the protonated molecule [M+H]⁺. The calculated monoisotopic mass for this compound is 214.07423 Da. uni.lu
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
Vibrational Spectroscopy (Raman) for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. Key features would include the ring breathing modes of the pyridine (B92270) and benzene (B151609) rings, which are often strong and characteristic. For instance, a band around 1000 cm⁻¹ is typically associated with the benzene ring breathing mode. The C=O stretching vibration is also observable in the Raman spectrum. For a related compound, N-(2-aminophenyl)-4-[N-(pyridin-3-yl)methoxycarbonylamino-methyl]-benzamide, characteristic Raman bands were observed at 902 cm⁻¹, 916 cm⁻¹, 1639 cm⁻¹, and 3036 cm⁻¹. google.com This technique is valuable for identifying the compound and studying its vibrational properties.
Computational Chemistry and Theoretical Studies of 4 Hydroxy N Pyridin 3 Yl Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electron distribution and energy, which dictates the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can calculate the molecule's electronic energy and predict its structural parameters. dergipark.org.trresearchgate.netresearchgate.net The optimization process finds the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. For 4-hydroxy-N-(pyridin-3-yl)benzamide, the geometry is characterized by the planar phenyl and pyridine (B92270) rings connected by a flexible amide linkage. The planarity of similar benzamide (B126) structures has been explored using these computational techniques. smolecule.com
A comparison of calculated parameters with experimental data from X-ray diffraction of analogous structures validates the accuracy of the theoretical model. dergipark.org.trresearchgate.net
Table 1: Predicted Geometrical Parameters for the Amide Linkage in a Benzamide Derivative
| Parameter | Bond/Angle | Typical DFT-Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-N (amide) | 1.37 Å |
| Bond Angle | O=C-N | 122.3° |
| Bond Angle | C-N-H | 121.5° |
Note: Data is representative of typical benzamide structures calculated using DFT methods, as specific data for this compound is not extensively published. Values are based on similar structures found in the literature. dergipark.org.tr
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.neteurjchem.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for identifying sites for electrophilic and nucleophilic attack. researchgate.netamazonaws.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen of the pyridine ring, indicating these are primary sites for hydrogen bonding and electrophilic interactions. amazonaws.comd-nb.info
Table 2: Representative FMO and Reactivity Descriptor Data for a Benzamide Derivative
| Parameter | Typical Calculated Value (eV) |
|---|---|
| EHOMO | -8.37 |
| ELUMO | -3.38 |
| Energy Gap (ΔE) | 4.99 |
| Electronegativity (χ) | 5.88 |
| Chemical Hardness (η) | 2.50 |
Note: These values are illustrative and based on DFT calculations for similar aromatic amide structures. researchgate.netamazonaws.com
Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)
DFT calculations can accurately predict spectroscopic properties, which can then be compared with experimental data for structural confirmation.
Infrared (IR) Frequencies: Theoretical vibrational analysis yields IR spectra that show characteristic peaks for the molecule's functional groups. cheminfo.org For this compound, key vibrations would include the O-H stretch of the phenol (B47542), the N-H stretch of the amide, and the C=O stretch of the carbonyl group. Comparing the computed frequencies with experimental FT-IR data helps in assigning the vibrational modes and confirming the molecular structure. researchgate.netamazonaws.com
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT, often using the GIAO (Gauge-Including Atomic Orbital) method. semanticscholar.org The calculated shifts provide a theoretical spectrum that aids in the interpretation of experimental results. For complex molecules, these predictions are crucial for assigning specific signals to the correct nuclei within the structure. semanticscholar.orgnih.govresearchgate.net
Table 3: Predicted vs. Experimental IR Frequencies for Key Functional Groups in a Benzamide
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| N-H stretch | Amide | 3467 | 3300-3500 |
| C-H stretch | Aromatic | 3068 | 3000-3100 |
| C=O stretch | Amide | 1685 | 1630-1695 |
| C=C stretch | Aromatic | 1568 | 1450-1600 |
Note: Predicted values are based on published data for similar benzamide structures. rasayanjournal.co.innih.gov
Molecular Dynamics Simulations for Conformational Analysis in Solution
While quantum calculations provide insights into a molecule in a vacuum, Molecular Dynamics (MD) simulations model its behavior over time in a more realistic environment, such as in a solvent. MD simulations track the movements and interactions of every atom in the system, revealing the molecule's conformational flexibility and stability. nih.gov
For this compound, MD simulations can explore the rotational freedom around the amide bond and how interactions with water molecules influence its preferred shape. Analysis of the simulation trajectory, by calculating parameters like the Root Mean Square Deviation (RMSD), can indicate whether the molecule maintains a stable conformation or samples a wide range of shapes. rasayanjournal.co.innih.gov This information is critical for understanding how the molecule might fit into a biological receptor's binding site.
Docking Studies and Molecular Modeling for Potential Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net
Ligand-Protein Interaction Prediction and Binding Site Analysis
Docking simulations place this compound into the active site of a target protein and calculate a "docking score," which estimates the binding affinity. d-nb.infomdpi.com A lower binding energy (a more negative score) generally indicates a more stable and favorable interaction.
The analysis goes beyond just the score; it details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.govresearchgate.net For example, the hydroxyl and carbonyl groups of the benzamide moiety are strong candidates for forming hydrogen bonds, while the phenyl and pyridine rings can engage in hydrophobic and stacking interactions. These detailed interaction maps are crucial for explaining the molecule's biological activity and for designing more potent derivatives. d-nb.infobohrium.com
Table 4: Illustrative Molecular Docking Results for a Benzamide Derivative with a Kinase Target
| Parameter | Value/Description |
|---|---|
| Protein Target | Example: Rho-associated kinase-1 (ROCK1) |
| Binding Energy | -7.5 kcal/mol |
| Key Hydrogen Bond Interactions | Amide N-H with Asp216 |
| Carbonyl C=O with Met156 | |
| Pyridine-N with Ser157 | |
| Hydrophobic Interactions | Phenyl ring with Leu158, Val108 |
Note: This table presents hypothetical but plausible docking results based on studies of similar pyridine-benzamide compounds binding to protein kinases. nih.gov
Exploration of Hydrogen Bonding Networks and π-Stacking Interactions
The structure of this compound, featuring a hydroxyl group, an amide linkage, a phenyl ring, and a pyridine ring, allows for a complex array of non-covalent interactions. These interactions, particularly hydrogen bonds and π-stacking, are fundamental to its crystal packing and interactions with biological targets.
Hydrogen Bonding:
This compound possesses multiple hydrogen bond donors and acceptors. The hydroxyl (-OH) group and the amide (N-H) group can act as hydrogen bond donors. The potential acceptors are the carbonyl oxygen (C=O) of the amide, the nitrogen atom of the pyridine ring, and the oxygen of the hydroxyl group. This versatility allows for the formation of both intramolecular and extensive intermolecular hydrogen bonding networks.
Intermolecular Hydrogen Bonding: In the solid state, molecules of this compound can form robust networks. For instance, the amide N-H can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common and strong interaction in amide-containing crystals. nih.gov Additionally, the hydroxyl group can donate a hydrogen bond to the pyridine nitrogen of another molecule, leading to the formation of chains or more complex three-dimensional structures. mdpi.comresearchgate.net Studies on similar benzamide derivatives have shown that N-H···O and O-H···N hydrogen bonds are prevalent and play a crucial role in the crystal lattice. mdpi.comnih.gov Computational methods like Car-Parrinello Molecular Dynamics (CPMD) can be employed to study the dynamics of these hydrogen bonds, revealing information about proton transfer and bond stability. mdpi.comresearchgate.net
Intramolecular Hydrogen Bonding: Depending on the conformation, an intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen and the carbonyl oxygen. However, this is less likely given the para-substitution pattern. More relevant is the potential for intramolecular hydrogen bonding to influence the planarity and electronic properties of the molecule. ias.ac.inresearchgate.netnih.gov Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics and geometric parameters of such bonds. ias.ac.inresearchgate.netnih.gov
π-Stacking Interactions:
The two aromatic rings in this compound, the phenyl and the pyridine ring, are capable of engaging in π-stacking interactions. These interactions are crucial for the stability of the crystal structure and can be a significant driving force in molecular recognition.
Types of π-Stacking: Both parallel-displaced and T-shaped (edge-to-face) stacking configurations are possible. The interaction between the electron-rich phenyl ring and the relatively electron-deficient pyridine ring can lead to favorable π-π interactions. researchgate.net The specific geometry and energy of these interactions are influenced by the electronic nature of the substituents. rsc.org In related pyridine-carboxamide systems, π-stacking involving the pyridine rings has been observed to create layered structures. nih.govnih.gov
Computational Analysis: High-level quantum chemical calculations can predict the most stable stacking geometries and their interaction energies. researchgate.netnih.gov For instance, studies on similar systems have shown that antiparallel-displaced geometries are often the most stable. researchgate.net The interplay between hydrogen bonding and π-stacking is also a critical aspect, where hydrogen-bonded chains can be interlocked by π-π interactions between the aromatic rings of adjacent molecules. nih.gov
A representative table of potential non-covalent interactions in this compound is presented below, based on findings from analogous systems.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Notes |
| Intermolecular H-Bond | Amide N-H | Carbonyl C=O | 2.8 - 3.2 | Forms chains or dimers. nih.gov |
| Intermolecular H-Bond | Hydroxyl O-H | Pyridine N | 2.7 - 3.0 | Contributes to network formation. mdpi.com |
| Intermolecular H-Bond | Hydroxyl O-H | Hydroxyl O | 2.6 - 2.9 | Can form additional links. |
| π-π Stacking | Phenyl Ring | Pyridine Ring | 3.4 - 3.8 | Parallel-displaced or T-shaped. nih.govresearchgate.net |
QSAR (Quantitative Structure-Activity Relationship) Descriptors Calculation
QSAR studies correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. For this compound, a range of descriptors can be calculated computationally to predict its potential biological activities. These descriptors fall into several categories, including electronic, steric, and thermodynamic.
Key QSAR Descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The electrophilicity index (ω) is another important electronic descriptor that has been used in QSAR studies of pyridyl benzamide derivatives. mdpi.comnih.govigi-global.com Partial atomic charges, often calculated using methods like Mulliken or ESP population analysis, can highlight regions of the molecule prone to electrostatic interactions. muni.cz
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are fundamental. More complex descriptors can also be derived from the 3D structure of the molecule. sphinxsai.com
Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) between octanol (B41247) and water is a crucial descriptor for predicting the absorption and distribution of a compound in biological systems. mdpi.comnih.gov
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, reflecting its connectivity and branching.
Quantum Mechanical Descriptors: These are derived from quantum chemical calculations and can provide a more detailed picture of the molecule's properties, including bond orders and reactivity indices. sphinxsai.com
A table of theoretically calculated QSAR descriptors for this compound is provided below. These values are estimates based on standard computational methods.
| Descriptor Category | Descriptor Name | Predicted Value | Significance |
| Steric | Molecular Weight ( g/mol ) | 214.22 | Size of the molecule. |
| Hydrophobicity | LogP | ~1.5 - 2.5 | Membrane permeability and solubility. mdpi.comnih.gov |
| Electronic | Dipole Moment (Debye) | ~3 - 5 | Polarity and intermolecular interactions. |
| Electronic | Polar Surface Area (Ų) | ~70 - 90 | Hydrogen bonding potential. |
| Structural | Number of H-Bond Donors | 2 | Potential for hydrogen bond formation. |
| Structural | Number of H-Bond Acceptors | 3 | Potential for hydrogen bond formation. |
Theoretical Basis for Intramolecular and Intermolecular Interactions
The behavior of this compound at a molecular level is governed by a complex interplay of intramolecular and intermolecular forces. Theoretical chemistry provides the framework to understand and quantify these interactions.
Intramolecular Interactions:
These forces exist within a single molecule and determine its conformation and electronic structure.
Covalent Bonds: The primary structure of the molecule is defined by strong covalent bonds.
Torsional Strain: Rotation around single bonds, such as the C-C and C-N bonds, is associated with energy barriers. The preferred conformation of the molecule will be one that minimizes this strain. Conformational analysis can be performed using computational methods to identify low-energy conformers. researchgate.net
Electron Delocalization: The π-systems of the phenyl and pyridine rings, as well as the amide group, lead to electron delocalization, which contributes to the molecule's stability and influences its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study these delocalization effects. ias.ac.in
Intermolecular Interactions:
These are the forces between molecules that dictate the physical properties of the bulk material and its interactions with other molecules.
Van der Waals Forces: These are weak, non-specific interactions that include London dispersion forces, which are significant for the stacking of the aromatic rings. rsc.org
Dipole-Dipole Interactions: The polar nature of the amide and hydroxyl groups results in a significant molecular dipole moment, leading to dipole-dipole interactions between molecules.
Hydrogen Bonds: As discussed previously, these are strong, directional interactions that play a dominant role in the supramolecular assembly of this compound. nih.govmdpi.com
Electrostatic Interactions: The distribution of partial charges across the molecule, which can be visualized through a molecular electrostatic potential (MEP) map, governs how the molecule interacts with other charged or polar species. ias.ac.in
Theoretical frameworks like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a deeper understanding of the nature of the intermolecular forces. researchgate.net
Mechanistic Investigations of Biological Activity Associated with 4 Hydroxy N Pyridin 3 Yl Benzamide and Its Analogs
Identification and Characterization of Putative Molecular Targets
Specific molecular targets for 4-hydroxy-N-(pyridin-3-yl)benzamide have not been explicitly identified in the reviewed literature. However, studies on structurally related N-pyridinylbenzamide and N-pyrazinylhydroxybenzamide analogs suggest potential for antimicrobial and other biological activities. For instance, a hit-expansion study of N-pyrazinyl- and N-pyridyl-hydroxybenzamides revealed high selectivity to staphylococci along with antimycobacterial activity. researchgate.nettandfonline.com The position of the hydroxyl group on the benzamide (B126) ring was found to be crucial for the activity of these analogs. tandfonline.com
Elucidation of Specific Receptor-Ligand Binding Modes
Due to the lack of identified molecular targets for this compound, there is no information available regarding its specific receptor-ligand binding modes. For related compounds, such as certain N-pyridinylbenzamide derivatives, computational studies like molecular docking have been used to predict binding interactions with their respective targets, for example, with Rho-associated kinase-1 (ROCK1). peerj.com These studies, however, are specific to the studied analogs and cannot be directly extrapolated to this compound.
Cellular Pathway Modulation Studies in in vitro Systems
There are no specific studies detailing the modulation of cellular pathways by this compound in in vitro systems. Research on analogous compounds has shown various effects. For example, some N-pyridinylbenzamide derivatives have been investigated as activators of hypoxia-inducible factor 1 (HIF-1) pathways. In contrast, a study on N-pyrazinyl- and N-pyridyl-hydroxybenzamides demonstrated inhibition of proteosynthesis and membrane depolarization in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.nettandfonline.com
Enzyme Inhibition/Activation Kinetics and Mechanism of Action
Detailed enzyme inhibition or activation kinetics and the specific mechanism of action for this compound are not documented. For other benzamide derivatives, mechanistic insights have been gained; for instance, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been evaluated as histone deacetylase inhibitors. nih.gov The mechanism of action for antimicrobial N-pyridyl-hydroxybenzamides has been linked to non-specific membrane depolarization and specific inhibition of proteosynthesis. researchgate.nettandfonline.com
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
While specific SAR studies for this compound are not available, broader SAR studies on related N-pyridinylbenzamides and N-pyrazinylhydroxybenzamides provide some insights into the structural requirements for biological activity in this class of compounds.
In the broader class of N-pyridinylbenzamides, rational design has been employed to investigate the influence of isosterism and positional isomerism on antimycobacterial activity. nih.gov For N-pyrazinylhydroxybenzamides, the position of the hydroxy group on the benzene (B151609) ring was identified as a critical factor for activity. Specifically, a 4-hydroxy substitution was found to decrease or lead to a complete loss of antimycobacterial activity in the N-pyridylbenzamide and N-pyrazinylbenzamide series, respectively. tandfonline.com Conversely, 2-hydroxy substituted derivatives in these series demonstrated better antimicrobial activity. tandfonline.com
A number of N-pyridinylbenzamide derivatives have been synthesized and evaluated for various biological activities. For example, a series of 44 different N-pyridinylbenzamides were prepared to study their antimycobacterial properties, with some compounds showing promising activity against Mycobacterium tuberculosis. nih.gov Another study involved the synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which were assessed for their pesticidal activities. mdpi.comresearchgate.net However, these studies did not specifically include or focus on this compound.
The table below summarizes the findings on the influence of the hydroxyl group position on the antimycobacterial activity of N-pyridylbenzamides and N-pyrazinylbenzamides.
| Compound Class | Hydroxy Substitution Position | Effect on Antimycobacterial Activity |
| N-pyridylbenzamides | 4-hydroxy | Decrease in activity |
| N-pyrazinylbenzamides | 4-hydroxy | Complete loss of activity |
| N-pyridylbenzamides | 2-hydroxy | Better activity |
| N-pyrazinylbenzamides | 2-hydroxy | Better activity |
Correlation of Structural Features with Modulatory Effects
The biological activity of this compound and its analogs is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a compound influence its interaction with a biological target, thereby affecting its efficacy and selectivity. For the N-(pyridin-3-yl)benzamide scaffold, research has primarily focused on its role as an inhibitor of cytochrome P450 enzymes, particularly aldosterone (B195564) synthase (CYP11B2), which is a key enzyme in the biosynthesis of aldosterone. nih.govresearchgate.net The development of selective CYP11B2 inhibitors is a significant therapeutic goal for managing cardiovascular diseases associated with elevated aldosterone levels. nih.gov
The core structure of these compounds consists of a benzamide moiety linked to a pyridine (B92270) ring. The modulatory effects, specifically the inhibitory potency and selectivity, are highly dependent on the nature and position of substituents on both of these ring systems. The nitrogen atom of the pyridine ring is a key structural feature, believed to coordinate with the heme iron atom in the active site of cytochrome P450 enzymes, which is essential for inhibitory activity. frontiersin.org
Influence of Substituents on the Benzamide Ring
A series of N-(pyridin-3-yl)benzamide analogs have been synthesized and evaluated to determine how substitutions on the benzamide phenyl ring affect the inhibition of human CYP11B2 and the closely related steroid-11β-hydroxylase (CYP11B1). nih.gov Achieving selectivity for CYP11B2 over CYP11B1 is critical, as inhibiting the latter can disrupt cortisol production and lead to serious side effects. nih.govfortunejournals.com
The parent compound, this compound, demonstrates potent inhibition of CYP11B2. The position and electronic properties of the substituent on the benzamide ring significantly influence both potency and selectivity.
Position of Substituents: Moving the hydroxyl group from the para (4-position) to the meta (3-position) or ortho (2-position) leads to a substantial decrease in inhibitory activity against CYP11B2. This highlights the critical role of the 4-position for optimal interaction with the enzyme's active site.
Nature of Substituents: Replacing the 4-hydroxyl group with other functionalities reveals important SAR trends.
Electron-withdrawing groups: Introducing electron-withdrawing groups like cyano (-CN) or nitro (-NO₂) at the 4-position generally maintains or slightly improves potency for CYP11B2. For instance, 4-cyano-N-(pyridin-3-yl)benzamide is one of the most potent and selective inhibitors in this class. nih.gov
Halogens: A fluorine atom at the 4-position results in a compound with good potency and selectivity.
Electron-donating groups: While the 4-hydroxy group is electron-donating, stronger donors or bulkier groups can alter activity. For instance, a 4-methoxy substitution leads to a significant loss of activity compared to the 4-hydroxy analog.
The data from these studies indicate that a small, polar substituent at the 4-position of the benzamide ring is favorable for potent and selective inhibition of CYP11B2. nih.gov
Table 1: Inhibitory Activity of Benzamide-Substituted N-(pyridin-3-yl)benzamide Analogs on CYP11B1 and CYP11B2
| Compound | Benzamide Substituent | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) |
|---|---|---|---|---|
| This compound | 4-OH | 166 | >10000 | >60 |
| 4-fluoro-N-(pyridin-3-yl)benzamide | 4-F | 131 | >10000 | >76 |
| 4-cyano-N-(pyridin-3-yl)benzamide | 4-CN | 53 | 6800 | 128 |
| 3-cyano-N-(pyridin-3-yl)benzamide | 3-CN | 251 | >10000 | >40 |
| 4-nitro-N-(pyridin-3-yl)benzamide | 4-NO₂ | 116 | >10000 | >86 |
| N-(pyridin-3-yl)benzamide | None | 490 | >10000 | >20 |
Data sourced from a study on N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). nih.gov
Influence of the Pyridine Moiety
The pyridin-3-yl group is another crucial component for the biological activity of this class of compounds. The nitrogen atom at the 3-position is considered a key metal-binding group (MBG) that coordinates with the heme iron of CYP enzymes, a necessary interaction for inhibition. nih.gov
Isomeric Position: The position of the nitrogen atom within the pyridine ring is critical. Analogs where the benzamide is attached to the 2-position or 4-position of the pyridine ring (N-(pyridin-2-yl)benzamide and N-(pyridin-4-yl)benzamide) show significantly reduced inhibitory activity compared to the N-(pyridin-3-yl) analog. This underscores the specific geometric arrangement required for effective binding in the enzyme's active site.
Substitutions on the Pyridine Ring: Studies on related scaffolds have shown that substitutions on the pyridine ring can modulate activity and pharmacokinetic properties. fortunejournals.comnih.gov For the N-(pyridin-3-yl)benzamide series, maintaining an unsubstituted pyridine ring appears optimal for the specific target of CYP11B2. The introduction of substituents could potentially cause steric hindrance, disrupting the essential coordination of the pyridine nitrogen with the heme iron.
Advanced Research Perspectives and Future Directions for 4 Hydroxy N Pyridin 3 Yl Benzamide
Exploration of Derivatization Strategies for Enhanced Selectivity or Modulated Activity
The core structure of 4-hydroxy-N-(pyridin-3-yl)benzamide is amenable to a variety of derivatization strategies aimed at enhancing its biological selectivity and modulating its activity. Research into related benzamide (B126) and N-pyridyl structures has demonstrated that modifications to either the benzamide or the pyridine (B92270) ring can significantly impact their pharmacological profiles.
A series of N-(Pyridin-3-yl)benzamides has been synthesized and evaluated for their ability to inhibit human steroid-11β-hydroxylase (CYP11B1) and human aldosterone (B195564) synthase (CYP11B2), demonstrating that this class of compounds can be highly selective inhibitors. nih.gov Further derivatization of this compound could build upon these findings to explore inhibition of other enzymes. For example, derivatives of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide have been investigated as potential antitumor agents for multiple myeloma, suggesting that modifications of the benzamide core can lead to potent anti-proliferative activity. bohrium.com
The synthesis of imidazo[4,5-b]pyridine derivatives from this compound has been explored in the context of creating selective Aurora-A kinase inhibitors. nih.govacs.org This highlights a strategy where the core molecule serves as a precursor for more complex heterocyclic systems with highly specific biological targets.
Interactive Table: Potential Derivatization Strategies and Their Rationale
| Modification Site | Proposed Substituents | Rationale for Enhanced Activity/Selectivity | Potential Targets |
|---|---|---|---|
| Pyridine Ring | Alkyl groups, halogens, methoxy (B1213986) groups | Modulate steric and electronic properties to improve binding affinity and selectivity. | Kinases, Cytochrome P450 enzymes |
| Benzamide Phenyl Ring | Additional hydroxyl groups, alkyl chains, fluoro groups | Alter hydrogen bonding potential and lipophilicity to influence target engagement. | Kinases, various enzymes |
| Amide Linker | Replacement with alternative linkers (e.g., urea, thiourea) | Modify conformational flexibility and hydrogen bonding patterns. | Diverse protein targets |
Application of Machine Learning and AI in Predicting Biological Interactions
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and can be pivotal in exploring the full potential of this compound. uminho.pt These computational tools can predict biological activities, potential protein targets, and absorption, distribution, metabolism, and excretion (ADMET) properties, thereby accelerating research and reducing costs. nih.gov
In silico screening of virtual libraries of this compound derivatives can be performed to identify compounds with a high probability of interacting with specific biological targets. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their biological activities. nih.gov This can provide valuable insights into the key molecular descriptors that govern the compound's efficacy and selectivity. nih.gov
The application of AI can also extend to predicting the metabolic fate of this compound and its derivatives, identifying potential metabolites and predicting their biological activities and toxicities.
Development of Analytical Methods for Detection and Quantification in Complex Matrices
Robust analytical methods are essential for the preclinical and potential clinical development of any compound. For this compound, developing sensitive and specific methods for its detection and quantification in complex biological matrices such as plasma, urine, and tissue homogenates is a critical future direction.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) are powerful techniques for this purpose. turkjps.orgresearchgate.netnih.govsrce.hr An LC-MS/MS method can be developed and validated for the simultaneous quantification of this compound and its potential metabolites. researchgate.netnih.govrsc.orgijper.org Sample preparation would likely involve protein precipitation followed by liquid-liquid or solid-phase extraction to remove interfering substances from the biological matrix. nih.gov
Derivatization could also be employed to enhance the chromatographic properties or detection sensitivity of the analyte. researchgate.net For instance, derivatizing the phenolic hydroxyl group or the pyridine nitrogen could improve ionization efficiency in the mass spectrometer.
The development of such analytical methods would be crucial for pharmacokinetic studies, enabling the determination of key parameters like absorption, distribution, metabolism, and excretion.
Interactive Table: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Recovery | The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |
Potential for Integration into Advanced Materials Science or Sensor Technologies
The structural characteristics of this compound, particularly its aromatic rings and hydrogen-bonding capabilities, suggest potential applications in materials science. Benzamide derivatives have been investigated for their roles in various materials. science.gov
One area of exploration is the development of novel organic light-emitting diodes (OLEDs). researchgate.net The heterocyclic nature of the pyridine ring and the electronic properties of the benzamide core could be leveraged in the design of new emitter or host materials for OLEDs. mdpi.com
Unexplored Biological Activity Profiles and Hypotheses Generation
While some biological activities of related benzamides have been explored, the full pharmacological profile of this compound remains largely uncharted. The structural similarities to known bioactive molecules provide a basis for generating hypotheses about its potential therapeutic applications.
Given that various benzamide derivatives exhibit inhibitory activity against a range of kinases, it is plausible that this compound could be a modulator of other kinases involved in cell signaling pathways relevant to cancer or inflammatory diseases. mdpi.commdpi.comresearchgate.net For example, N-(pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), suggesting a potential role in cardiovascular diseases. nih.gov
The compound could also be screened against a broad panel of biological targets to uncover novel activities. For instance, benzamide derivatives have been reported to have activity as glucokinase activators, suggesting a potential application in the treatment of type 2 diabetes. impactfactor.orgresearchgate.net Additionally, some N-pyridyl benzamides have been identified as modulators of the human vanilloid receptor 1 (TRPV1), pointing towards potential applications in pain management. researchgate.net
Hypotheses for unexplored activities include:
Antiviral activity: The N-acylhydrazone derivatives of benzamides have shown some promise. bohrium.com
Antiparasitic activity: N-pyridyl and N-quinolyl benzamides have demonstrated trypanocidal properties. researchgate.net
Neuroprotective effects: The modulation of certain CNS targets by related structures warrants investigation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-hydroxy-N-(pyridin-3-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of pyridin-3-amine with activated hydroxybenzoyl derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM or DMF under nitrogen .
- Hydroxyl group protection : Ethoxy or methoxy groups are often introduced as protecting agents, followed by deprotection using acidic/basic conditions .
- Critical parameters : Temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., palladium for cross-couplings) significantly affect yield. Chromatographic purification (e.g., silica gel column) is recommended for isolating high-purity products .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and amide linkage .
- Mass spectrometry (HRMS) : For molecular ion confirmation and fragmentation pattern analysis .
- HPLC : To assess purity (>95% recommended for biological assays) using C18 columns with UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Start with antimicrobial (MIC against Gram+/Gram– bacteria) and cytotoxicity (MTT assay on cancer cell lines like HeLa or MCF-7) .
- Dose-response curves : Use concentrations ranging from 1 µM to 100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical validation : ANOVA with post hoc tests (e.g., Fisher’s PLSD) to determine significance (p < 0.05) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare data across studies using standardized protocols (e.g., identical cell lines or bacterial strains) .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., halogenation at the benzamide ring) to isolate contributing factors .
- Theoretical frameworks : Link discrepancies to differences in assay conditions (e.g., serum concentration in cell culture) or compound solubility .
Q. How can computational modeling optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or bacterial enzymes) .
- ADME prediction : Tools like SwissADME to assess solubility, LogP, and CYP450 interactions .
- QSAR models : Correlate electronic parameters (Hammett constants) with observed bioactivity .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer :
- Factorial design : Optimize variables (temperature, solvent ratio, catalyst loading) using response surface methodology (RSM) .
- Flow chemistry : Continuous flow reactors reduce side reactions by improving heat/mass transfer .
- In-line monitoring : Use FTIR or PAT (Process Analytical Technology) for real-time reaction tracking .
Key Considerations for Researchers
- Avoid commercial sources : Prioritize peer-reviewed journals over vendor databases (e.g., exclude ) .
- Theoretical grounding : Align experimental designs with established frameworks (e.g., SAR or QSAR) to ensure academic rigor .
- Data reproducibility : Document reaction conditions and statistical methods meticulously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
